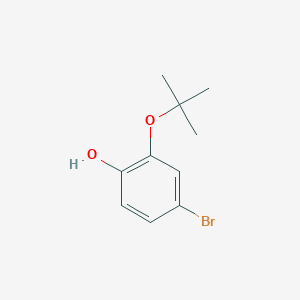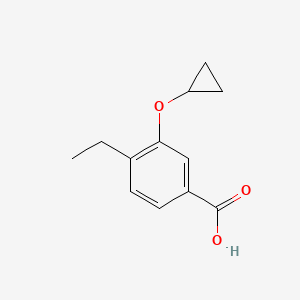
3-Cyclopropoxy-4-ethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring at the third position and an ethyl group at the fourth position. It is primarily used in research and development within the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropoxy-ethylbenzoic ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy-ethylbenzyl alcohols.
Substitution: Formation of various substituted cyclopropoxy-ethylbenzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzoic acid: Lacks the ethyl group, which may affect its reactivity and interactions.
3-Cyclopropoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-Cyclopropoxy-4-ethylbenzoic acid is unique due to the presence of both the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and interactions with biological molecules. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
DEJYTQFSPPNUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



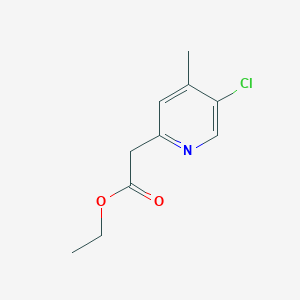
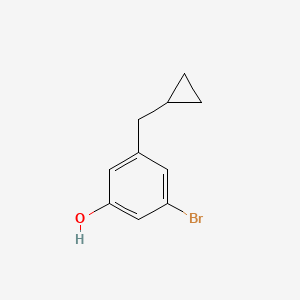
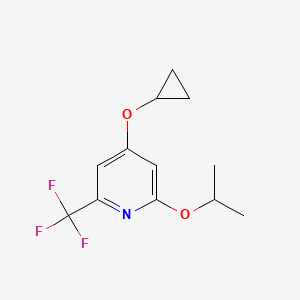

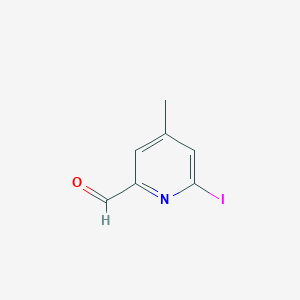

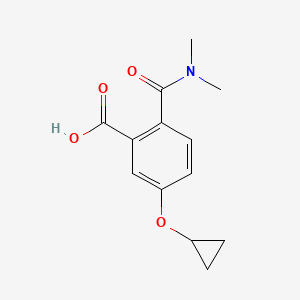
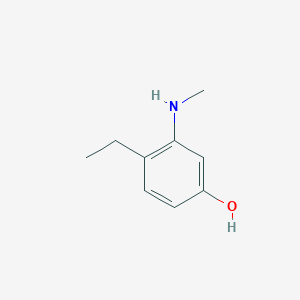
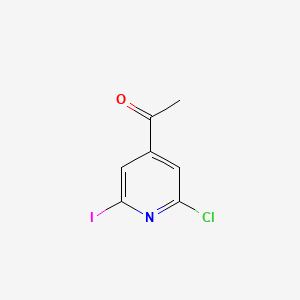
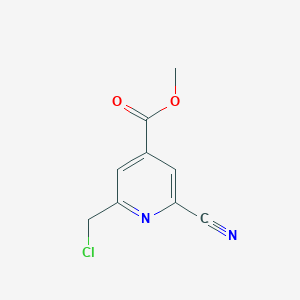
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)

